Sub-Nanomolar sEH Inhibition Enabled by Ortho-Fluorine Hydrogen Bonding
In the development of soluble epoxide hydrolase (sEH) inhibitors, derivatives containing the (2-fluorophenyl)urea fragment achieve exceptional potency. The lead compound 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b) exhibits an IC50 of 0.7 nM [1]. This high potency is not solely due to the adamantane group but is critically dependent on the ortho-fluorine. Crystallographic analysis reveals a specific hydrogen bond between the ortho-fluorine and Tyr383 in the sEH active site, an interaction that is geometrically impossible for the corresponding 3-fluoro or 4-fluoro isomers [1]. The difference in IC50 between the 2-fluoro derivative (0.7 nM) and the least potent analog in the series (630.9 nM) underscores the non-interchangeable nature of the fluorine position [1].
| Evidence Dimension | Inhibition Potency (IC50) for soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b): IC50 = 0.7 nM |
| Comparator Or Baseline | Least potent analog in series: IC50 = 630.9 nM |
| Quantified Difference | ~900-fold increase in potency |
| Conditions | Recombinant human sEH enzyme assay, fluorometric substrate (PHOME), described in Burmistrov et al., 2019 [1]. |
Why This Matters
For medicinal chemistry projects targeting sEH, procuring (2-fluorophenyl)urea as a building block is essential to access the ortho-fluorine's unique binding interaction, which is a primary driver of sub-nanomolar target engagement.
- [1] Burmistrov, V., et al. (2019). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Journal of Fluorine Chemistry, 220, 48-53. View Source
